molecular formula C28H24N2O7 B2364960 N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866341-88-0

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2364960
CAS No.: 866341-88-0
M. Wt: 500.507
InChI Key: DGKUENABKPOMLS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O7 and its molecular weight is 500.507. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C28H24N2O7
  • CAS Number : 866341-88-0
  • Molecular Weight : 484.49 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds often exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Quinoline Derivatives :
    A study synthesized several quinoline derivatives and evaluated their anticancer activities. Among them, certain derivatives exhibited cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM. The presence of specific functional groups enhanced their efficacy against these cell lines .
  • Benzodioxole Derivatives :
    Research on benzodioxole derivatives indicated that compounds containing both benzodioxole and methoxyphenyl moieties demonstrated significant anti-tumor activity. For instance, a derivative showed a 60% inhibition rate against the HepG2 liver cancer cell line at a concentration of 20 µM .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Inhibition of Cell Proliferation : Compounds similar to this acetamide have been shown to inhibit cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses demonstrating an increase in the sub-G1 population in treated cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells by increasing ROS levels, which can lead to cell death .

Biological Evaluation

The biological evaluation of this compound includes various assays to assess its efficacy:

Assay Type Description Results
MTT AssayMeasures cell viability after treatmentSignificant reduction in viability in treated groups compared to controls
Flow CytometryAnalyzes cell cycle distributionIncreased sub-G1 population indicating apoptosis
DPPH AssayEvaluates antioxidant activityModerate antioxidant activity observed
Cytokine ReleaseMeasures pro-inflammatory cytokines like IL-6 and TNF-αReduced levels in treated cells indicating anti-inflammatory effects

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKUENABKPOMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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